tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate
CAS No.: 887588-10-5
Cat. No.: VC16688553
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887588-10-5 |
|---|---|
| Molecular Formula | C18H25F3N2O2 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | tert-butyl 2-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-5-4-9-15(23)12-22-14-8-6-7-13(11-14)18(19,20)21/h6-8,11,15,22H,4-5,9-10,12H2,1-3H3 |
| Standard InChI Key | RGNKXFLDPNFWRM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate belongs to the piperidine class of heterocyclic compounds, which are widely utilized in pharmaceutical synthesis due to their conformational flexibility and bioactivity. The compound’s structure comprises:
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A piperidine ring substituted at the 2-position with an aminomethyl group.
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A 3-(trifluoromethyl)anilino moiety attached to the aminomethyl group, introducing electron-withdrawing properties.
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A tert-butyloxycarbonyl (Boc) group at the 1-position, serving as a protective group for the piperidine nitrogen.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 887588-10-5 |
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | tert-butyl 2-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F |
| PubChem CID | 57355400 |
The trifluoromethyl group (-CF) significantly influences the compound’s electronic and steric profile, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs .
Synthesis and Optimization Strategies
The synthesis of tert-butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate involves multi-step organic reactions, as outlined below:
Reaction Sequence
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Piperidine Functionalization: The piperidine ring is alkylated at the 2-position using a bromomethyl intermediate.
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Trifluoromethylation: A Ullmann-type coupling or nucleophilic aromatic substitution introduces the 3-(trifluoromethyl)anilino group.
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Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (BocO).
Key Optimization Parameters:
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions.
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
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Temperature: Reactions typically proceed at 80–100°C to balance yield and side-product formation .
Challenges and Solutions
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Steric Hindrance: The tert-butyl group may impede reaction kinetics. Strategies include using bulky ligands (e.g., XPhos) to accelerate coupling .
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .
Physicochemical Properties
The compound’s properties are critical for its applicability in drug discovery:
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Lipophilicity (LogP) | ~3.2 (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Stability | Stable at 2–8°C under inert atmosphere |
The trifluoromethyl group increases LogP by ~1 unit compared to non-fluorinated analogs, favoring passive diffusion across biological membranes .
Comparative Analysis with Isomeric Derivatives
The 2-(trifluoromethyl)anilino isomer (CAS No. 887588-05-8) exhibits distinct properties:
Table 3: Isomer Comparison
| Property | 3-(Trifluoromethyl) Isomer | 2-(Trifluoromethyl) Isomer |
|---|---|---|
| CAS No. | 887588-10-5 | 887588-05-8 |
| Molecular Weight | 358.4 g/mol | 358.4 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F | FC(C1=C(C=CC=C1)NCC1N(CCCC1)C(=O)OC(C)(C)C)(F)F |
| Bioactivity | Predicted kinase inhibition | Limited data |
The 3-substituted isomer’s electronic effects may enhance target binding compared to the 2-substituted variant .
Future Research Directions
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Biological Screening: Prioritize in vitro assays against malaria parasites and human kinases.
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ADME Profiling: Evaluate pharmacokinetics in murine models to assess oral bioavailability.
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Derivatization: Explore substitutions at the piperidine 4-position to modulate solubility.
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